N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride
CAS No.: 1803587-21-4
Cat. No.: VC12032227
Molecular Formula: C15H20Cl2N4O
Molecular Weight: 343.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803587-21-4 |
|---|---|
| Molecular Formula | C15H20Cl2N4O |
| Molecular Weight | 343.2 g/mol |
| IUPAC Name | N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide;dihydrochloride |
| Standard InChI | InChI=1S/C15H18N4O.2ClH/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12;;/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20);2*1H |
| Standard InChI Key | CNCTVWPQWWEWNH-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl |
| Canonical SMILES | C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl |
Introduction
Structural and Chemical Profile of N-[3-(Piperidin-3-yl)-1H-Pyrazol-4-yl]Benzamide Dihydrochloride
Molecular Architecture and Nomenclature
The compound features a benzamide core linked to a pyrazole ring substituted at the 4-position with a piperidin-3-yl group. The dihydrochloride salt form introduces two chloride ions, improving solubility in polar solvents. Its IUPAC name, N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide dihydrochloride, reflects this arrangement.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1803587-21-4 | |
| Molecular Formula | ||
| Molecular Weight | 343.2 g/mol | |
| Solubility Enhancement | High (due to dihydrochloride) |
Synthesis and Physicochemical Characteristics
While explicit synthesis protocols remain proprietary, the parent compound likely forms via amidation between 3-(piperidin-3-yl)-1H-pyrazol-4-amine and benzoyl chloride. Subsequent hydrochloride salt formation involves treatment with hydrochloric acid. The dihydrochloride form’s melting point and density are unspecified, but its enhanced solubility aligns with trends observed in analogous pharmaceuticals .
Biological Activity and Mechanistic Insights
Neurotransmitter Regulation
The pyrazole-piperidine scaffold demonstrates affinity for neurotransmitter transporters, particularly the choline transporter (CHT1). By modulating acetylcholine precursors, this compound could influence cholinergic signaling, a pathway critical in Alzheimer’s disease and myasthenia gravis .
Enzyme Inhibition and Kinase Targeting
Structural analogs exhibit inhibitory activity against kinases such as p21-activated kinase 4 (PAK4) and transforming growth factor-beta (TGF-β1) . For instance, quinazoline derivatives with similar substituents show IC₅₀ values below 1 μM against PAK4, reducing cancer cell proliferation and migration . While direct evidence for the compound is limited, its shared pharmacophore suggests potential kinase-modulating effects.
Table 2: Comparative Activity of Related Compounds
Research Advancements and Preclinical Findings
In Vitro Studies
Screening of analogous compounds reveals dose-dependent inhibition of TGF-β1 signaling in HEK-293T cells, with select derivatives achieving 50% inhibition at 10 μM . Such findings underscore the scaffold’s versatility in disrupting pathogenic signaling cascades.
Cellular Permeability and Pharmacokinetics
The dihydrochloride form’s improved solubility likely enhances cellular uptake, a critical factor for central nervous system (CNS) therapeutics. Compounds like 54j and 54k from the pyrido[3,4-d]pyrimidinone series demonstrate >80% permeability in Caco-2 assays, suggesting favorable absorption for the subject compound .
Therapeutic Applications and Clinical Relevance
Neurological Disorders
By targeting CHT1, this compound could augment acetylcholine levels, offering a mechanistic basis for treating Alzheimer’s disease and cognitive impairments. Concurrent inhibition of monoamine oxidases (MAOs), as seen in related indole derivatives, may synergize with cholinergic effects .
Oncology
PAK4 inhibition disrupts oncogenic signaling pathways, including Ras/Raf/MEK/ERK, making the compound a candidate for breast and lung cancer therapy . Preclinical models show reduced metastasis and angiogenesis with similar agents.
Autoimmune and Inflammatory Conditions
TGF-β1’s role in fibrosis and autoimmune disorders positions the compound as a potential antifibrotic agent. Analogous molecules reduce collagen deposition in murine models of pulmonary fibrosis .
Challenges and Future Directions
Optimization of Selectivity
Current analogs exhibit cross-reactivity with multiple kinase subfamilies . Structural modifications, such as introducing bulky substituents at the pyrazole C4 position, may enhance target specificity.
In Vivo Validation
Rodent models are needed to assess bioavailability, toxicity, and efficacy. Priority should be given to pharmacokinetic studies measuring half-life and blood-brain barrier penetration.
Clinical Translation
Collaborations with pharmaceutical entities could accelerate Investigational New Drug (IND) applications, particularly for neurodegenerative and oncological indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume